Methyl 2-anilinopyridine-3-carboxylate
Description
Methyl 2-anilinopyridine-3-carboxylate is a pyridine-based derivative characterized by a pyridine ring substituted with an anilino group (-NH-C₆H₅) at the 2-position and a methyl ester (-COOCH₃) at the 3-position. This structure combines aromaticity, hydrogen-bonding capability (via the anilino group), and ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
51269-84-2 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 2-anilinopyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-8-5-9-14-12(11)15-10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15) |
InChI Key |
XTQQEFBWUFUXSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds

Key Observations :
- This could enhance binding affinity in biological systems .
- Ester groups across all compounds confer hydrophobicity but vary in reactivity. For example, methyl salicylate’s ester is hydrolyzed more readily under acidic conditions compared to pyridine-based esters due to resonance stabilization in the latter .

Data Table: Comparative Analysis of Pyridine Derivatives
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